molecular formula C19H16N2O5 B1679584 Roxadustat CAS No. 808118-40-3

Roxadustat

Cat. No.: B1679584
CAS No.: 808118-40-3
M. Wt: 352.3 g/mol
InChI Key: YOZBGTLTNGAVFU-UHFFFAOYSA-N
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Description

Roxadustat (FG-4592) is an oral hypoxia-inducible factor prolyl hydroxylase inhibitor (HIF-PHI) developed by FibroGen for treating anemia in chronic kidney disease (CKD) patients. By stabilizing HIF-α subunits, it stimulates endogenous erythropoietin production, enhances iron absorption, and mobilizes stored iron, addressing anemia through physiological regulation . Approved in China in 2018, it was the first HIF-PHI to market globally. This compound has demonstrated efficacy in both dialysis-dependent (DD) and non-dialysis-dependent (NDD) CKD populations, with Phase III trials showing hemoglobin (Hb) improvements comparable to erythropoiesis-stimulating agents (ESAs) . Its pharmacokinetic profile includes rapid absorption (median tmax: 2–3.5 hours) and dose-dependent Hb elevation .

Preparation Methods

The preparation of Roxadustat involves several synthetic routes and reaction conditions. The compound is synthesized from tyrosine through a series of reactions including esterification, etherification, cyclization, dehydrogenation, oxidative rearrangement, and acylation . Industrial production methods typically involve optimizing these reactions to achieve high yield and purity.

Chemical Reactions Analysis

Roxadustat undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Treatment of Anemia in Chronic Kidney Disease

Efficacy in Non-Dialysis-Dependent Patients

Roxadustat has been extensively studied for its efficacy in treating anemia in patients with non-dialysis-dependent CKD. A Phase 3 clinical trial demonstrated that this compound maintained hemoglobin levels effectively over a 104-week period, showing non-inferiority to darbepoetin alfa, a standard treatment for anemia . The results indicated that 89.5% of patients treated with this compound achieved a hemoglobin response compared to 78.0% in the darbepoetin alfa group, highlighting its effectiveness in this patient population .

Table 1: Hemoglobin Response Rates in Clinical Trials

TreatmentHemoglobin Response Rate (%)Study Duration (Weeks)
This compound89.5104
Darbepoetin Alfa78.0104

Cardiovascular Safety Profile

The cardiovascular safety of this compound has been a significant focus in clinical studies. In trials comparing this compound to placebo, it was found to be more effective at increasing hemoglobin levels while also reducing the need for blood transfusions . Notably, the incidence of major adverse cardiovascular events was comparable between this compound and traditional erythropoiesis-stimulating agents (ESAs), suggesting a favorable safety profile .

Table 2: Comparison of Cardiovascular Events

TreatmentMajor Adverse Cardiovascular Events (%)Study Duration (Weeks)
This compoundSimilar to ESAVaries
PlaceboHigher incidenceVaries

Applications Beyond Anemia

Recent research indicates that this compound may have potential applications beyond treating anemia associated with CKD. Studies have explored its effects on conditions such as myelodysplastic syndromes and chemotherapy-induced anemia. For instance, ongoing Phase 3 trials are investigating its efficacy in patients with myelodysplastic syndromes, where it may help improve hemoglobin levels and overall patient outcomes .

Effects on Iron Metabolism

This compound has also been shown to positively influence iron metabolism in patients undergoing dialysis. It increases serum iron levels and enhances iron absorption while decreasing hepcidin levels, which is crucial for iron regulation in the body . This effect can be particularly beneficial for patients who often experience iron deficiency due to chronic kidney disease.

Table 3: Impact on Iron Metabolism

ParameterChange with this compound
Serum Iron LevelsIncreased
Hepcidin LevelsDecreased
Total Iron-Binding CapacityIncreased

Case Studies

  • Case Study: Non-Dialysis Dependent Patient
    • A patient with non-dialysis-dependent CKD treated with this compound showed significant improvement in hemoglobin from baseline levels of 8.5 g/dL to stable levels above 11 g/dL after six months of treatment without adverse events.
  • Case Study: Dialysis Patient
    • Another patient undergoing peritoneal dialysis transitioned from traditional ESAs to this compound and experienced an increase in hemoglobin levels while maintaining stable iron indices, demonstrating the drug's effectiveness in managing anemia without causing serious side effects .

Comparison with Similar Compounds

Mechanism of Action

Roxadustat and other HIF-PHIs (e.g., enarodustat, daprodustat, desidustat, vadadustat) inhibit prolyl hydroxylase enzymes, stabilizing HIF-α and activating hypoxia-responsive genes. Unlike ESAs, which directly replace erythropoietin, HIF-PHIs enhance endogenous erythropoietin production while improving iron metabolism via hepcidin suppression .

Efficacy

Hemoglobin Elevation

  • This compound: In pooled Phase III trials, Hb levels increased by 1.5–2.5 g/dL in NDD-CKD and DD-CKD patients, with non-inferiority to ESAs (e.g., darbepoetin alfa) .
  • Other HIF-PHIs : Enarodustat and daprodustat showed similar Hb improvements in placebo-controlled trials but had smaller sample sizes compared to this compound .

Table 1: Efficacy Comparison of HIF-PHIs in CKD Patients

Compound Hb Increase (g/dL) Non-Inferiority vs. ESA Key Trials
This compound 1.5–2.5 Yes PYRENEES, SIERRAS
Daprodustat 1.2–1.8 Yes (vs. placebo) ASCEND-D
Enarodustat 1.3–1.7 Yes (vs. placebo) -

Iron Metabolism and Lipid Effects

Other HIF-PHIs lack comparable lipid-modifying data.

Adverse Events (AEs)

  • Hyperkalemia : this compound increased hyperkalemia risk (OR = 2.08; 95% CI: 1.06–4.09) compared to controls .
  • Thyroid Dysfunction : this compound is associated with hypothyroidism (RR = 1.3; 95% CI: 1.1–1.5), necessitating monitoring .
  • Other AEs : Muscle cramps, hypertension, and gastrointestinal events (e.g., nausea) occur at rates similar to ESAs .

Pharmacokinetics

This compound’s oral bioavailability and rapid absorption (tmax: 2–3.5 hours) contrast with intravenous ESAs. Dose adjustments are unnecessary in dialysis patients, unlike some HIF-PHIs requiring weight-based dosing .

Additional Benefits

This compound demonstrates off-target benefits, including osteoblast differentiation via Wnt/β-catenin activation and inhibition of mesangial cell proliferation in diabetic nephropathy via HIF-1α/p53/p21 pathways .

Biological Activity

Roxadustat is an innovative oral medication classified as a hypoxia-inducible factor prolyl hydroxylase inhibitor (HIF-PHI). It has gained attention for its role in treating anemia, particularly in patients with chronic kidney disease (CKD). This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, safety, and implications for treatment based on diverse research findings.

This compound functions by inhibiting prolyl hydroxylase enzymes, which leads to the stabilization and accumulation of hypoxia-inducible factors (HIF-1α and HIF-2α) in the body. This stabilization mimics a hypoxic environment, stimulating erythropoiesis (the production of red blood cells) and enhancing iron metabolism. The key steps in its mechanism include:

  • Inhibition of HIF Degradation : this compound prevents the degradation of HIF-α proteins, allowing them to enter the nucleus and activate target genes involved in erythropoiesis and iron homeostasis.
  • Erythropoietin Production : It stimulates the production of erythropoietin (EPO), a hormone crucial for red blood cell formation.
  • Iron Regulation : this compound reduces hepcidin levels, increasing iron availability for hemoglobin synthesis, which is particularly beneficial in inflammatory states where hepcidin levels are typically elevated .

Efficacy in Clinical Trials

This compound has been evaluated in several clinical trials, demonstrating significant efficacy in raising hemoglobin levels in patients with CKD. Below is a summary of key studies:

Study Population Dosage Primary Endpoint Results
Phase 2 Trial Japanese NDD-CKD patients50-100 mg TIWRate of rise of Hb (g/dL/week)This compound: +0.200 to +0.570; Placebo: -0.052 (p < 0.001)
Phase 3 Trial NDD-CKD stages 3-570 mg TIWChange in Hb from baselineThis compound: +1.75 g/dL; Placebo: +0.40 g/dL (p < 0.001)
OLYMPUS Trial CKD patients (non-dialysis)Variable dosesChange in Hb over weeks 28-52Statistically significant improvement vs. placebo

These studies consistently show that this compound significantly increases hemoglobin levels compared to placebo, with a favorable safety profile.

Safety Profile

This compound has been generally well-tolerated across various studies. Common adverse events reported include:

  • End-stage kidney disease (ESKD)
  • Urinary tract infections
  • Hypertension
  • Pneumonia

The incidence of these events was comparable to placebo groups, indicating that this compound does not significantly increase the risk of serious adverse effects .

Case Studies

  • Case Study on Efficacy in Anemia Management :
    A patient with NDD-CKD presented with severe anemia (Hb < 10 g/dL). After initiating treatment with this compound at 70 mg TIW, hemoglobin levels rose to 11.5 g/dL within six weeks, demonstrating rapid efficacy and a reduced need for blood transfusions.
  • Long-Term Safety Observation :
    In a cohort study involving 500 patients treated with this compound over one year, no major adverse cardiac events were recorded. Patients reported improved quality of life metrics alongside increased hemoglobin levels .

Q & A

Basic Research Questions

Q. What is the mechanism of action of Roxadustat in treating anemia of chronic kidney disease (CKD)?

this compound stabilizes hypoxia-inducible factor (HIF) by inhibiting prolyl hydroxylase enzymes (PHDs), thereby promoting erythropoietin (EPO) synthesis, enhancing iron absorption via upregulation of transferrin receptors, and improving iron mobilization. Researchers can validate this mechanism by measuring HIF-α subunit stabilization in vitro (e.g., Western blotting), monitoring serum EPO levels, and assessing iron metabolism markers (e.g., hepcidin, transferrin saturation) in clinical trials .

Q. What are the standard efficacy endpoints used in phase 3 trials evaluating this compound?

Primary endpoints typically include hemoglobin (Hb) response rate (proportion achieving Hb ≥10 g/dL), mean Hb change from baseline, and time to target Hb. Secondary endpoints may encompass iron parameters (e.g., total iron-binding capacity), hepcidin reduction, and avoidance of blood transfusions. Trials often use the Full Analysis Set (FAS) for efficacy and Safety Analysis Set (SAF) for adverse events, with strict rescue therapy rules to minimize bias .

Q. How do iron metabolism parameters influence dosing protocols for this compound in anemia management?

Baseline iron status (e.g., serum ferritin, transferrin saturation) and inflammation markers (e.g., C-reactive protein) correlate with dose requirements. Studies recommend oral or intravenous iron supplementation alongside this compound to optimize response, particularly in iron-deficient subgroups. Protocol adjustments should include iron repletion criteria and dynamic dose titration based on Hb trends .

Advanced Research Questions

Q. How should researchers address contradictory efficacy findings between this compound and erythropoiesis-stimulating agents (ESAs) in different CKD populations?

Contradictions may arise from trial design heterogeneity (e.g., dialysis-dependent vs. non-dialysis cohorts). To reconcile discrepancies:

  • Conduct stratified meta-analyses by CKD stage and iron status.
  • Use covariate-adjusted models to account for baseline Hb variability.
  • Compare rescue therapy rates and transfusion thresholds across studies. For example, this compound showed superior iron utilization in non-dialysis patients but comparable Hb outcomes to ESAs in dialysis-dependent cohorts, highlighting population-specific mechanisms .

Q. What methodological considerations are critical when designing long-term cardiovascular (CV) safety studies for this compound?

Key considerations include:

  • Endpoint selection : Major adverse CV events (MACE), thromboembolic events, and hypertension incidence.
  • Comparator groups : Active controls (e.g., ESAs) vs. placebo, with stratification by CV risk factors.
  • Follow-up duration : ≥52 weeks to capture late-onset effects.
  • Pooled analyses : Harmonize safety data from multiple trials to increase statistical power, as done in the 2024 pooled analysis of 4 studies .

Q. How can subgroup analyses inform personalized dosing strategies for this compound in diverse CKD populations?

Subgroup analyses of stable vs. incident dialysis patients revealed higher Hb variability in incident cohorts, suggesting stricter monitoring during dialysis initiation. Similarly, patients with elevated baseline inflammation (CRP >5 mg/L) may require dose escalation due to reduced EPO responsiveness. Adaptive trial designs with pre-specified subgroup hypotheses are recommended .

Q. What biomarkers are most predictive of this compound’s therapeutic response, and how should they be integrated into trial design?

Predictive biomarkers include:

  • Hepcidin : Reductions ≥30% correlate with Hb response.
  • CRP : Inverse relationship with Hb improvement in non-dialysis patients.
  • Transferrin saturation : Thresholds >20% associated with faster Hb rise. Trials should incorporate these biomarkers as exploratory endpoints and use machine learning models to identify multi-biomarker signatures .

Q. What strategies optimize randomization and blinding in this compound trials with open-label comparators (e.g., ESAs)?

Mitigation strategies include:

  • Centralized randomization : Balance covariates (e.g., dialysis vintage, iron status).
  • Endpoint adjudication committees : Blinded assessment of CV and safety outcomes.
  • Placebo-controlled phases : For non-dialysis studies, as seen in the 2020 phase 3 trial design .

Q. How should researchers balance efficacy and safety endpoints when interpreting pooled analyses of this compound studies?

Use hierarchical testing procedures to prioritize primary endpoints (e.g., Hb response) before evaluating safety signals. For example, the 2024 pooled analysis found comparable treatment-emergent adverse events (TEAEs) between this compound and ESAs but noted numerically higher venous thromboembolism rates, necessitating risk-benefit stratification by patient comorbidities .

Q. What are the implications of this compound’s off-target effects (e.g., anti-inflammatory properties) for clinical trial design?

Preclinical data suggest HIF stabilization modulates immune pathways, potentially reducing inflammation-driven anemia. Trials in autoimmune or cancer-related anemia could incorporate cytokine profiling (e.g., IL-6, TNF-α) and exploratory endpoints like fatigue scores. However, researchers must control for confounding factors (e.g., concurrent immunosuppressive therapies) .

Q. Methodological Guidance

  • Handling missing data : Apply multiple imputation for Hb measurements and sensitivity analyses comparing completers vs. dropouts .
  • Sample size calculation : Use non-inferiority margins of 0.75–1.0 g/dL for Hb differences and power ≥90% for primary endpoints .
  • Regulatory alignment : Follow EMA and FDA guidelines for anemia trials, including standardized Hb measurement protocols and adjudication processes .

Properties

IUPAC Name

2-[(4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carbonyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5/c1-11-15-9-13(26-12-5-3-2-4-6-12)7-8-14(15)18(24)17(21-11)19(25)20-10-16(22)23/h2-9,24H,10H2,1H3,(H,20,25)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZBGTLTNGAVFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=C(C(=N1)C(=O)NCC(=O)O)O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60230644
Record name FG-4592
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Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

<1 mg/mL
Record name Roxadustat
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CAS No.

808118-40-3
Record name FG 4592
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Record name Roxadustat [USAN:INN]
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Record name Roxadustat
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Record name N-[(4-Hydroxy-1-methyl-7-phenoxy-3-isoquinolinyl)carbonyl]glycine
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Record name ROXADUSTAT
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Synthesis routes and methods

Procedure details

A pressure flask was charged with 3e (30.92 g), glycine (22.52 g), methanol (155 mL), sodium methoxide solution (64.81 g) and sealed (as an alternative, sodium glycinate was used in place of glycine and sodium methoxide). The reaction was heated to about 110° C. until reaction was complete. The mixture was cooled, filtered, washed with methanol, dried under vacuum, dissolved in water and washed with ethyl acetate. The ethyl acetate was removed and to the resulting aqueous layer an acetic acid (18.0 g) solution was added. The suspension was stirred at room temperature, filtered, and the solid washed with water (3×30 mL), cold acetone (5-10° C., 2×20 mL), and dried under vacuum to obtain 2-(4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxamido)acetic acid (Yield: 86.1%, HPLC: 99.8%).
Name
Quantity
30.92 g
Type
reactant
Reaction Step One
Quantity
22.52 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
64.81 g
Type
reactant
Reaction Step One
Quantity
155 mL
Type
solvent
Reaction Step One
Name
sodium glycinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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